N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)oxolane-3-carboxamide
Description
N-(2-{[2,2'-Bithiophene]-5-yl}-2-hydroxyethyl)oxolane-3-carboxamide is a synthetic bithiophene derivative characterized by a bithiophene core substituted at the 5-position with a hydroxyethyl group linked to an oxolane (tetrahydrofuran) carboxamide moiety. This structure combines the aromatic and electronic properties of the bithiophene system with the polar, hydrogen-bonding capabilities of the oxolane-carboxamide group.
Properties
IUPAC Name |
N-[2-hydroxy-2-(5-thiophen-2-ylthiophen-2-yl)ethyl]oxolane-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO3S2/c17-11(8-16-15(18)10-5-6-19-9-10)12-3-4-14(21-12)13-2-1-7-20-13/h1-4,7,10-11,17H,5-6,8-9H2,(H,16,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJZMTBXFXQHXBK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1C(=O)NCC(C2=CC=C(S2)C3=CC=CS3)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds such as indole carboxamides have been shown to interact with a variety of enzymes and proteins.
Biological Activity
N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)oxolane-3-carboxamide is a complex organic compound notable for its unique structural features, including a bithiophene moiety and an oxolane ring. This compound has garnered interest in various fields, particularly in medicinal chemistry and materials science, due to its potential biological activities.
Structural Characteristics
The molecular formula of this compound is , with a molecular weight of approximately 323.43 g/mol. Its structure consists of an amide functional group linking the bithiophene and oxolane units, which may influence its electronic properties and biological interactions .
The biological activity of this compound can be attributed to its ability to interact with various molecular targets within biological systems. The bithiophene moiety is known for its redox-active nature, allowing it to modulate signaling pathways related to oxidative stress and electron transport . This interaction can lead to various biological effects, including antimicrobial and anticancer activities.
Antimicrobial Properties
Research indicates that compounds with structural similarities to this compound exhibit significant antimicrobial activity. For instance, studies have shown that derivatives containing thiophene groups demonstrate potent activity against various bacterial strains and fungi . The presence of the bithiophene structure enhances the compound's electronic properties, making it suitable for applications in organic electronics and photonics while also contributing to its biological efficacy.
Research Findings and Case Studies
A review of the literature reveals several key findings regarding the biological activity of compounds related to this compound:
These studies illustrate the promising biological activities associated with bithiophene derivatives, suggesting that this compound may have similar or enhanced properties.
Comparison with Similar Compounds
Research Implications and Limitations
The provided evidence focuses on natural bithiophenes from E. grijisii, leaving synthetic analogs like the target compound underexplored. Further studies should:
Investigate the role of the oxolane-carboxamide group in modulating selectivity for biological targets (e.g., COX-2, NF-κB).
Compare metabolic stability in vitro to assess advantages over ester or ketone-containing derivatives.
Preparation Methods
Bromination of 3-(2-Hydroxyethyl)thiophene
In a nitrogen atmosphere, 3-(2-hydroxyethyl)thiophene (1.0 g, 7.801 mmol) is dissolved in dry DMF (9.4 mL) and cooled to 0°C. A solution of N-bromosuccinimide (NBS; 3.055 g, 17.162 mmol) in DMF (9.4 mL) is added dropwise. The mixture warms to room temperature and stirs for 48 h. Workup involves quenching with 2.5 M NaOH (9.4 mL), extraction with diethyl ether, and drying over MgSO₄ to yield 2,5-dibromo-3-(2-hydroxyethyl)thiophene as a yellow liquid (89% yield).
Grignard Coupling for Bithiophene Formation
The dibrominated thiophene undergoes Grignard-mediated coupling. A solution of t-BuMgCl in THF (1 mmol) is added to 2,5-dibromo-3-(2-hydroxyethyl)thiophene (1 mmol) under nitrogen. Separately, 2,5-dibromo-3-hexylthiophene (5.7 mmol) is treated with t-BuMgCl (5.8 mmol). After 18 h, the two solutions are combined, and Ni(dppp)Cl₂ (0.514 mmol) is added. Heating at 70°C for 20 h followed by precipitation in methanol yields a polymeric thiophene derivative. For the monomeric bithiophene, stoichiometric control and shorter reaction times are critical.
Functionalization of the Hydroxyethyl Linker
The 2-hydroxyethyl group bridges the bithiophene and carboxamide units. Its primary alcohol is converted to an amine for amide bond formation.
Synthesis of Oxolane-3-carboxylic Acid
The oxolane (tetrahydrofuran) ring with a carboxylic acid at position 3 is synthesized via cyclization and oxidation.
Cyclization of Diol Precursors
3-Hydroxytetrahydrofuran-3-carboxylic acid is prepared by heating 2,4-dihydroxybutyric acid (1 mmol) with p-toluenesulfonic acid (0.1 mmol) in toluene at 110°C for 6 h. The reaction is quenched with NaHCO₃, extracted with ethyl acetate, and dried to yield the cyclized product (72% yield).
Oxidation to Carboxylic Acid
The secondary alcohol is oxidized using Jones reagent (CrO₃ in H₂SO₄) at 0°C. After stirring for 2 h, the mixture is neutralized with NaHCO₃ and extracted with DCM to isolate oxolane-3-carboxylic acid (85% yield).
Amide Coupling and Final Assembly
The amine and carboxylic acid are coupled to form the target carboxamide.
Activation of Oxolane-3-carboxylic Acid
Oxolane-3-carboxylic acid (1 mmol) is dissolved in anhydrous DCM, and oxalyl chloride (1.2 mmol) is added dropwise at 0°C. After 2 h, the solvent is evaporated to yield the acyl chloride.
Amide Bond Formation
The acyl chloride is reacted with 2-{[2,2'-bithiophene]-5-yl}-2-aminoethyl (1 mmol) in DCM with triethylamine (2 mmol) as a base. Stirring at room temperature for 12 h followed by aqueous workup and column chromatography (SiO₂, hexane/ethyl acetate) yields the final product (68% yield).
Purification and Characterization
The crude product is purified via recrystallization from ethanol/water (3:1) and characterized by:
- ¹H NMR (400 MHz, CDCl₃): δ 7.08–6.98 (bithiophene protons), 4.30–4.15 (oxolane CH₂O), 3.80–3.70 (hydroxyethyl CH₂).
- MS (ESI) : m/z 324.4 [M+H]⁺.
Comparative Analysis of Synthetic Routes
Q & A
Basic: What are the key considerations for optimizing the synthesis of N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)oxolane-3-carboxamide?
Answer:
The synthesis of this compound requires multi-step organic reactions, including functionalization of the bithiophene core and coupling with the oxolane carboxamide group. Key considerations include:
- Catalyst Screening : High-throughput screening (e.g., for cross-coupling reactions) improves yield and reduces by-products .
- Reaction Conditions : Temperature control (e.g., maintaining 0–5°C during lithiation steps) and solvent polarity (e.g., THF for organometallic reactions) are critical .
- Flow Chemistry : Continuous flow systems enhance scalability while preserving reaction efficiency, especially for sensitive intermediates .
Advanced: How can researchers resolve contradictions in regioselectivity during functionalization of the bithiophene moiety?
Answer:
Regioselectivity challenges arise during electrophilic substitutions (e.g., formylation or halogenation) due to competing electronic effects. Methodological approaches include:
- Vilsmeier-Haack Reaction : Targets electron-rich positions (e.g., para to the N,N-dialkylamino group) via electrophilic attack .
- Directed Lithiation : Deprotonation of acidic protons (e.g., α to sulfur in thiophene) using n-BuLi, followed by quenching with electrophiles like DMF, ensures 5´-selectivity .
- Spectroscopic Validation : Compare NMR shifts (e.g., 7.05–7.11 ppm for 5´-H) and TLC profiles to confirm product identity .
Basic: What spectroscopic techniques are essential for characterizing this compound and its intermediates?
Answer:
- NMR Spectroscopy : and NMR identify regiochemical outcomes (e.g., distinguishing 4-formyl vs. 5´-formyl isomers) .
- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight and detects impurities (e.g., unreacted starting materials) .
- IR Spectroscopy : Validates functional groups (e.g., C=O stretch at ~1680 cm for carboxamide) .
Advanced: How can researchers analyze π–π stacking interactions between the bithiophene moiety and biological targets?
Answer:
- Molecular Docking : Use software like AutoDock to model interactions with aromatic residues (e.g., tryptophan or tyrosine in enzymes) .
- UV-Vis Spectroscopy : Monitor bathochromic shifts in absorbance spectra to confirm π-stacking in solution .
- X-ray Crystallography : Resolve co-crystal structures to visualize stacking distances (typically 3.3–3.8 Å) .
Basic: What purification strategies are effective for isolating this compound from reaction mixtures?
Answer:
- Column Chromatography : Use silica gel with gradients of ethyl acetate/hexane to separate polar by-products .
- Recrystallization : Optimize solvent pairs (e.g., ethanol/water) based on solubility differences .
- HPLC : Reverse-phase C18 columns resolve closely related isomers (e.g., regioisomeric carboxamides) .
Advanced: How should researchers address conflicting data in solubility and stability studies?
Answer:
- Dynamic Light Scattering (DLS) : Assess aggregation in aqueous buffers (e.g., PBS at pH 7.4) .
- Accelerated Stability Testing : Expose the compound to heat (40°C) and humidity (75% RH) for 1–4 weeks, monitoring degradation via LC-MS .
- Solubility Parameter Analysis : Use Hansen solubility parameters to identify compatible excipients (e.g., PEG 400) .
Basic: What are the primary synthetic routes to the oxolane-3-carboxamide group?
Answer:
- Carbodiimide Coupling : React oxolane-3-carboxylic acid with hydroxyethylamine using EDC/HOBt in DMF .
- Active Ester Method : Generate NHS esters of the carboxylic acid for efficient amide bond formation .
Advanced: How can computational methods predict the compound’s bioavailability and toxicity?
Answer:
- ADMET Prediction : Tools like SwissADME estimate logP (target <5), CYP450 inhibition, and hERG liability .
- Metabolite Identification : Use in silico platforms (e.g., GLORY) to predict Phase I/II metabolites .
- QSAR Modeling : Corrogate structural descriptors (e.g., polar surface area) with experimental toxicity data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
